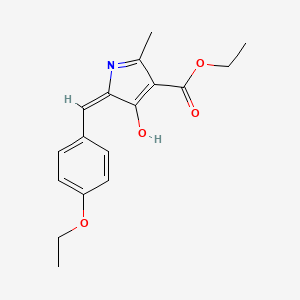
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, commonly known as DTPI, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics. DTPI is a heterocyclic compound that contains both imidazole and thiophene rings, which are known for their unique electronic and chemical properties.
Scientific Research Applications
DTPI has been extensively studied for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, DTPI has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In materials science, DTPI has been used as a building block for the synthesis of new materials with unique electronic and optical properties. In electronics, DTPI has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of DTPI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. DTPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. DTPI has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells.
Biochemical and Physiological Effects:
DTPI has been shown to have both biochemical and physiological effects. Biochemically, DTPI has been shown to inhibit the activity of various enzymes and signaling pathways, as mentioned above. Physiologically, DTPI has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
DTPI has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using the palladium-catalyzed C-H functionalization reaction. Another advantage is that it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on DTPI. One direction is to study its potential applications in the development of new drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is to explore its potential applications in materials science and electronics, particularly in the development of new materials with unique electronic and optical properties. Additionally, further studies are needed to elucidate the mechanism of action of DTPI and to identify its molecular targets.
Synthesis Methods
DTPI can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. However, the most efficient method for synthesizing DTPI is the palladium-catalyzed C-H functionalization reaction, which involves the direct coupling of 2-phenylphenol with 2-thienyl imidazole in the presence of a palladium catalyst and a base.
properties
IUPAC Name |
2-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-6-2-1-5-11(12)17-18-15(13-7-3-9-21-13)16(19-17)14-8-4-10-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBGMBMUVXQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)



![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)

![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)